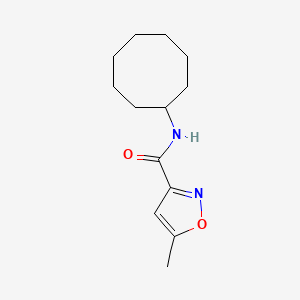

N-cyclooctyl-5-methyl-3-isoxazolecarboxamide

概要

説明

Molecular Structure Analysis

Isoxazole has a planar ring structure with a nitrogen and an oxygen atom at the 1 and 2 positions, respectively . The exact molecular structure of “N-cyclooctyl-5-methyl-3-isoxazolecarboxamide” would need to be determined using techniques such as X-ray crystallography or electron diffraction .Chemical Reactions Analysis

Isoxazoles can undergo a variety of chemical reactions, including cycloadditions, substitutions, and ring-opening reactions . The specific reactions that “N-cyclooctyl-5-methyl-3-isoxazolecarboxamide” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-cyclooctyl-5-methyl-3-isoxazolecarboxamide” would depend on its specific structure . These properties could include things like solubility, melting point, boiling point, and reactivity.科学的研究の応用

Antimicrobial Activity

Oxazole derivatives, including N-cyclooctyl-5-methyl-1,2-oxazole-3-carboxamide, exhibit antimicrobial properties. Researchers have synthesized various oxazole compounds and screened them against bacteria (e.g., S. aureus, S. pyogenes, P. aeruginosa, E. coli) and fungi (e.g., C. albicans, A. niger, A. clavatus) . Investigating its specific mechanisms of action and potential applications in combating infections is an ongoing area of interest.

Anticancer Potential

Oxazole derivatives have demonstrated anticancer activity. Researchers have explored their effects on cancer cell lines, including inhibition of cell proliferation and induction of apoptosis. Investigating the impact of N-cyclooctyl-5-methyl-1,2-oxazole-3-carboxamide on specific cancer types and its potential as a targeted therapy is crucial .

Anti-Inflammatory Properties

Oxazole compounds, including our target molecule, may possess anti-inflammatory effects. Understanding their interactions with inflammatory pathways and evaluating their potential as novel anti-inflammatory agents could lead to therapeutic breakthroughs .

Antitubercular Activity

Given the global health challenge posed by tuberculosis, exploring oxazole derivatives as potential antitubercular agents is essential. N-cyclooctyl-5-methyl-1,2-oxazole-3-carboxamide could be part of this research landscape .

Antioxidant Capacity

Oxazole derivatives often exhibit antioxidant properties. Investigating the ability of N-cyclooctyl-5-methyl-1,2-oxazole-3-carboxamide to scavenge free radicals and protect against oxidative stress is an intriguing avenue for further study .

Antidiabetic and Antiobesity Effects

Some oxazole-based compounds have shown promise in managing diabetes and obesity. Research into the effects of N-cyclooctyl-5-methyl-1,2-oxazole-3-carboxamide on glucose metabolism, insulin sensitivity, and adipogenesis could yield valuable insights .

作用機序

Target of Action

N-cyclooctyl-5-methyl-1,2-oxazole-3-carboxamide, also known as N-cyclooctyl-5-methyl-3-isoxazolecarboxamide, is a derivative of isoxazole carboxamide . Isoxazole carboxamides have been found to exhibit analgesic activity . The primary targets of these compounds are non-opioid receptors such as COX-1, COX-2, and the human capsaicin receptor (HCR) . These receptors play a crucial role in pain perception and inflammation .

Mode of Action

The compound interacts with its targets (COX-1, COX-2, and HCR) through binding interactions . The binding energies of the compound with these receptors range from -7.5 to -9.7 kcal/mol . This interaction results in the mediation of analgesic effects .

Result of Action

The compound exhibits analgesic activity, providing relief from pain . Among the synthesized derivatives, certain compounds showed high analgesic activity compared to tramadol in both acetic acid-induced writhing assay and hot plate assay at a dose of 6 mg/kg .

Safety and Hazards

将来の方向性

The field of isoxazole research is continually evolving, with new synthetic methods being developed and new biological activities being discovered . Future research may focus on developing more efficient synthetic methods, exploring new biological activities, and designing new isoxazole-based drugs .

特性

IUPAC Name |

N-cyclooctyl-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-10-9-12(15-17-10)13(16)14-11-7-5-3-2-4-6-8-11/h9,11H,2-8H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAPHKRZCRKOLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2CCCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclooctyl-5-methyl-1,2-oxazole-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-methoxy-3-[(2-methylbenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4626819.png)

![3-[(3,4-dimethoxybenzyl)amino]-1-adamantanol hydrochloride](/img/structure/B4626837.png)

![2-methoxyethyl 4-[({[1-(3-isopropenylphenyl)-1-methylethyl]amino}carbonyl)amino]benzoate](/img/structure/B4626840.png)

![ethyl N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}glycinate](/img/structure/B4626851.png)

![(2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4626868.png)

![N-(4-fluorophenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4626909.png)

![4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4626912.png)

![N-[3-(4-morpholinyl)propyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4626913.png)

![2-({5-[(2-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4626920.png)